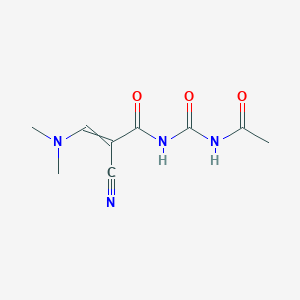
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a complex structure that includes functional groups such as amides, cyano, and dimethylamino
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound . This reaction typically requires elevated temperatures (around 80°C) and can be challenging due to the potential for premature polymerization of intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. Methods such as vacuum distillation and the use of specific catalysts can help in isolating the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of smart polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acrylamides and methacrylamides, such as N-(2-hydroxypropyl)-2-methyl-prop-2-enamide and N-(2,2-dimethoxyethyl)prop-2-enamide .
Uniqueness
What sets N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of stimuli-responsive polymers and other advanced materials .
Properties
CAS No. |
63767-69-1 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-6(14)11-9(16)12-8(15)7(4-10)5-13(2)3/h5H,1-3H3,(H2,11,12,14,15,16) |
InChI Key |
PXPVPFNFTDPTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC(=O)C(=CN(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


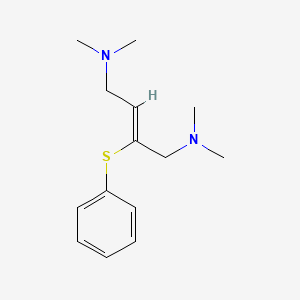
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
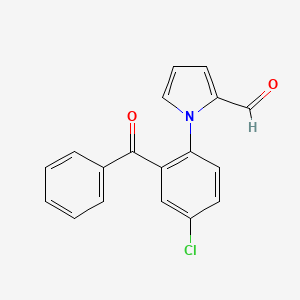
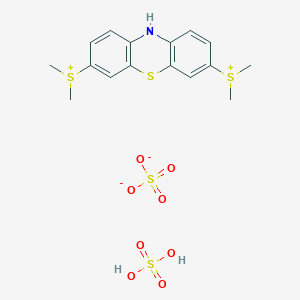
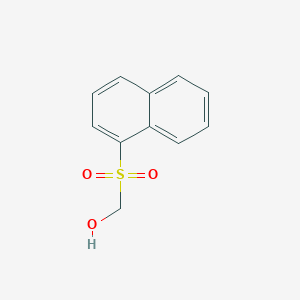
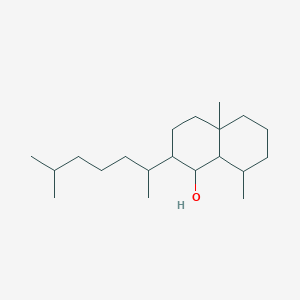
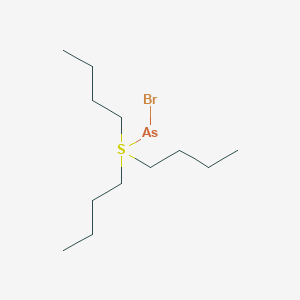
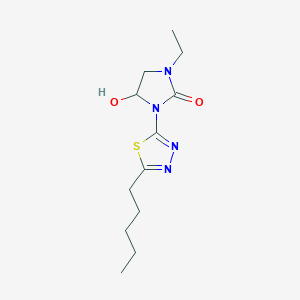
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
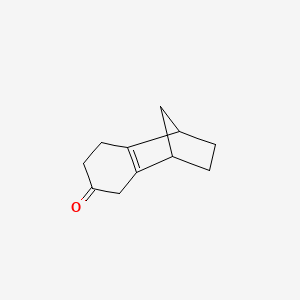
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)


